Ethyl(pent-4-yn-2-yl)amine
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Overview
Description
Ethyl(pent-4-yn-2-yl)amine is an organic compound that belongs to the class of amines It is characterized by the presence of an ethyl group attached to a pent-4-yn-2-ylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl(pent-4-yn-2-yl)amine can be synthesized through several methods. One common approach involves the reaction of pent-4-yn-2-ylamine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Reactants: Pent-4-yn-2-ylamine and ethyl halide (e.g., ethyl bromide).
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl(pent-4-yn-2-yl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into saturated amines.
Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or thiolates can be employed under mild conditions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
Ethyl(pent-4-yn-2-yl)amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with therapeutic properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of ethyl(pent-4-yn-2-yl)amine involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. Its alkyne group allows it to undergo cycloaddition reactions, forming new ring structures. These interactions can modulate biological pathways and lead to specific effects in biological systems .
Comparison with Similar Compounds
Similar Compounds
Pent-4-yn-1-amine: Similar structure but lacks the ethyl group.
4-Pentynylamine: Another closely related compound with similar reactivity.
Propargylamine: Contains a similar alkyne group but with a different carbon chain length
Uniqueness
Ethyl(pent-4-yn-2-yl)amine is unique due to the presence of both an ethyl group and an alkyne group, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical modifications, making it a valuable compound in synthetic chemistry.
Properties
Molecular Formula |
C7H13N |
---|---|
Molecular Weight |
111.18 g/mol |
IUPAC Name |
N-ethylpent-4-yn-2-amine |
InChI |
InChI=1S/C7H13N/c1-4-6-7(3)8-5-2/h1,7-8H,5-6H2,2-3H3 |
InChI Key |
TZUYHASGLFKWGQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)CC#C |
Origin of Product |
United States |
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